Epifluorohydrin
Overview
Description
Epifluorohydrin (CAS# 503-09-3) is a useful research chemical . It is a clear colorless liquid with the molecular formula C3H5FO and a molecular weight of 76.07 .
Molecular Structure Analysis
The molecular structure of Epifluorohydrin has been analyzed using various techniques such as microwave spectrum, dipole moment, and nuclear magnetic resonance (NMR) . The structure is also available in databases like PubChem .
Chemical Reactions Analysis
Epifluorohydrin has been studied in various chemical reactions. For instance, the kinetics of hydrolysis reactions of Epifluorohydrin have been analyzed under different conditions of temperature, pH, and chloride ion concentration . Another study reported the unconventional reactivity of Epifluorohydrin in the presence of triphenylphosphine .
Physical And Chemical Properties Analysis
Epifluorohydrin is a clear colorless liquid . It is highly flammable and water-soluble . The molecular weight is 76.07 g/mol .
Scientific Research Applications
Wastewater Treatment
Epifluorohydrin is used in the synthesis of water-insoluble cyclodextrin–epifluorohydrin polymers . These polymers have the unique ability to form inclusion complexes with various pollutants through host–guest interactions . This leads to many environmental applications including water and wastewater treatment .
Soil Remediation
The cyclodextrin–epifluorohydrin polymers can also be used for soil remediation . They can form inclusion complexes with various contaminants present in the soil, thereby helping in the removal of these contaminants .
Air Purification
These polymers have also found applications in air purification . They can adsorb various air pollutants, thereby helping in the purification of air .
Removal of Cholesterol
The cyclodextrin–epifluorohydrin polymers can form inclusion complexes with cholesterol . This property can be used for the concentration or elimination of cholesterol .
Synthesis of Novel Materials
Epifluorohydrin is used in the synthesis of novel materials like reduced graphene oxide–functionalized beta-cyclodextrin epifluorohydrin polymer . This composite material can be used for the treatment of phenolic wastewater .
Industrial Applications
Epifluorohydrin is used in the production of a series of cross-linked cyclodextrin gels using epichlorohydrin as a cross-linking agent for applications in chromatography at an industrial scale .
Safety and Hazards
Mechanism of Action
Target of Action
Epifluorohydrin, also known as 1,2-Epoxy-3-fluoropropane , is a chemical compound used in various applications.
Mode of Action
Epifluorohydrin is a halogenated epoxide . Epoxides are highly reactive and can polymerize in the presence of catalysts or when heated . They can react with acids, bases, and oxidizing and reducing agents . The mode of action of Epifluorohydrin is likely related to its reactivity as an epoxide .
Biochemical Pathways
Given its reactivity, it may interact with various biochemical pathways, potentially leading to a variety of downstream effects .
Action Environment
Epifluorohydrin is highly flammable and water-soluble . It reacts, possibly violently, with water in the presence of acid and other catalysts . The chlorinated derivative has been shown to be incompatible with aniline, strong oxidizers, sulfuric acid, isopropylamine, zinc, aluminum, iron, etc . Therefore, the environment in which Epifluorohydrin is used or stored can significantly influence its action, efficacy, and stability .
properties
IUPAC Name |
2-(fluoromethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFAHDAXIUURLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
Record name | EPIFLUOROHYDRIN | |
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DSSTOX Substance ID |
DTXSID4025244 | |
Record name | 1,2-Epoxy-3-fluoropropane | |
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Molecular Weight |
76.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Epifluorohydrin is a clear colorless liquid. (NTP, 1992) | |
Record name | EPIFLUOROHYDRIN | |
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Boiling Point |
185 to 187 °F at 760 mmHg (NTP, 1992) | |
Record name | EPIFLUOROHYDRIN | |
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Flash Point |
40 °F (NTP, 1992) | |
Record name | EPIFLUOROHYDRIN | |
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Solubility |
greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |
Record name | EPIFLUOROHYDRIN | |
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Density |
1.09 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | EPIFLUOROHYDRIN | |
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CAS RN |
503-09-3 | |
Record name | EPIFLUOROHYDRIN | |
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Record name | Epifluorohydrin | |
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Record name | 1,2-Epoxy-3-fluoropropane | |
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Record name | Epifluorohydrin | |
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Record name | 1,2-Epoxy-3-fluoropropane | |
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Record name | 1,2-epoxy-3-fluoropropane | |
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Record name | 1,2-EPOXY-3-FLUOROPROPANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of epifluorohydrin?
A1: Epifluorohydrin has a molecular formula of C3H5FO and a molecular weight of 92.07 g/mol.
Q2: What are the key spectroscopic features of epifluorohydrin?
A: Epifluorohydrin displays characteristic peaks in infrared (IR) and Raman spectra. Studies show that the number of bands disappearing upon annealing a solid sample suggests a single conformation in the crystalline state. [] Furthermore, analysis of 1H and 19F nuclear magnetic resonance (NMR) spectra provides valuable information about the predominant rotational isomers and their conformations in different solvents. [, , , ] Temperature-dependent Fourier-transform infrared (FT-IR) spectroscopy, coupled with ab initio calculations, further elucidates the conformational stability of epifluorohydrin. []
Q3: How many conformations does epifluorohydrin exhibit, and how do they influence its properties?
A: Epifluorohydrin exists in three stable conformations: cis and two non-equivalent gauche conformers. Evidence for these conformations comes from the observation of spectral triplets in IR and Raman spectra of the liquid and gaseous phases. [] The relative populations of these conformers influence the compound's optical rotation, which has been studied both in the vapor phase and in various solvents. []
Q4: How does solvation affect the optical rotation of epifluorohydrin?
A: Solution-phase studies reveal that the optical rotation of epifluorohydrin is significantly influenced by the nature of the solvent. [] This sensitivity to the solvent environment arises from the interplay between the different conformations adopted by the molecule and the specific interactions it forms with surrounding solvent molecules.
Q5: What computational methods have been used to study the structure and properties of epifluorohydrin?
A: Density functional theory (DFT) calculations have been instrumental in elucidating the structural and electronic factors responsible for the observed optical rotation of epifluorohydrin. [] These calculations provide insights into the relative energies of the different conformations and their individual contributions to the overall chiroptical properties.
Q6: How does epifluorohydrin react with boron atoms in the gas phase?
A: Gas-phase kinetic studies have shown that epifluorohydrin reacts with boron atoms with a rate constant of 7.7 x 10-11 cm3 molecule-1 s-1 at 300 K. [] MNDO calculations suggest that the reaction proceeds through the formation of a bound complex between boron and the oxygen atom of the epoxide ring.
Q7: How can epifluorohydrin be used in the synthesis of PET radiotracers?
A: Epifluorohydrin, specifically its 18F-labeled isotopologue ([18F]epifluorohydrin), serves as a versatile synthon for introducing the 3-[18F]fluoro-2-hydroxypropyl moiety into PET radiotracers. [, , ] This approach has been successfully applied in the synthesis of [18F]fluoromisonidazole ([18F]FMISO), a radiotracer used for imaging hypoxic cells in tumors and ischemic tissues. [, ]
Q8: What role does epifluorohydrin play in the study of surface reactivity?
A: Epifluorohydrin is employed to investigate the reactivity of epoxy functionalities with surfaces, a crucial aspect of adhesion science. [] Studies using plasma-polymerized surfaces with gradients in carboxylic acid group concentration have demonstrated that the level of epifluorohydrin chemisorption depends significantly on the carboxylic acid content. []
Q9: How does epifluorohydrin interact with halohydrin dehalogenases?
A: Epifluorohydrin can be transformed by halohydrin dehalogenases. [] While specific details of these transformations are not provided in the abstracts, this interaction highlights the potential for enzymatic degradation of epifluorohydrin.
Q10: What is the significance of epifluorohydrin's interaction with a chiral vanadyl salen complex?
A: Studies employing EPR, ENDOR, HYSCORE, and DFT have investigated the chiral interaction between epifluorohydrin and a chiral vanadyl salen complex. [] The observed enantiomer discrimination of epifluorohydrin by the complex arises from a delicate balance of H-bonding, steric effects, and electrostatic interactions. This work highlights the potential for utilizing chiral metal complexes in enantioselective catalysis involving epifluorohydrin.
Q11: How is epifluorohydrin degraded by Xanthobacter strain Py2?
A: Xanthobacter strain Py2, when grown on propylene, expresses enzymes capable of degrading epifluorohydrin. [] This degradation process does not involve alkene monooxygenase, as indicated by the lack of inhibition by propyne. Instead, epifluorohydrin interacts with an epoxidase enzyme, ultimately leading to the formation of chloroacetone, which is further metabolized by the bacterium.
Q12: What is the relative rate of degradation for different epihalohydrins by Xanthobacter strain Py2?
A: The degradation rate of epoxides by Xanthobacter strain Py2 follows the order: propylene oxide > epifluorohydrin > epichlorohydrin > epibromohydrin. [] This trend suggests that the nature of the halogen substituent influences the substrate specificity and activity of the bacterial degradative enzymes.
Q13: How can trace concentrations of epifluorohydrin in water be analyzed?
A: Aqueous-phase aminolysis coupled with solid-phase extraction, silylation, and gas chromatography-mass spectrometry (GC-MS) provides a sensitive method for analyzing trace levels of epifluorohydrin in water. [] This technique achieves detection limits in the range of 5-10 ng/L.
Q14: What are the potential environmental concerns associated with epifluorohydrin?
A: While the provided abstracts do not directly address the environmental impact of epifluorohydrin, its use in various chemical processes and potential release into the environment necessitate careful consideration of its ecotoxicological effects. [, ] Implementing appropriate waste management and recycling strategies is crucial to mitigate any negative environmental consequences. []
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